Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHSERFFJRMHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
Thiazolo Derivatives
- Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate (CAS 1135122-10-9): Formula: C9H12N2O2S Molecular Weight: 212.27 g/mol Key Difference: Replacement of the oxazole oxygen with sulfur, forming a thiazole ring. Applications: Used in antiviral and anticancer agent synthesis due to thiazole's affinity for kinases .
Thieno Derivatives
- The benzoyl group at position 6 enhances steric bulk, likely improving target specificity . Applications: Investigated for kinase inhibition in oncology research .
Imidazo Derivatives
- Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride :
Functional Group Variations
Ester Group Modifications
- Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate (CAS 1256806-74-2): Formula: C8H10N2O2S Molecular Weight: 198.25 g/mol Key Difference: Methyl ester instead of ethyl ester.
Salt Forms
- Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate hydrochloride :
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound with notable biological activities, particularly in the areas of anti-inflammatory and anticancer research. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 196.2 g/mol
- CAS Number : 1279819-22-5
- Appearance : White to yellow solid
- Solubility : Soluble in various organic solvents
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pathways associated with inflammation and pain signaling. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages, suggesting a potential mechanism for its anti-inflammatory action .
Anticancer Activity
The compound has also demonstrated activity against various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation . This activity positions it as a candidate for further research in oncology.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Oxazole Ring : Starting with suitable precursors that can undergo cyclization.
- Carboxylation : Introducing the carboxylic acid moiety through esterification reactions.
- Purification : Using techniques such as recrystallization or chromatography to achieve the desired purity.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated inhibition of IL-6 and IL-8 production in vitro. |
| Study B | Anticancer properties | Induced apoptosis in multiple cancer cell lines; specific pathways involved were not fully elucidated. |
| Study C | Synthesis optimization | Improved yield and purity through modified reaction conditions. |
Q & A
Basic: What are the common synthetic routes for Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A general approach includes:
- Condensation reactions between aldehyde intermediates and aminopyridine derivatives, followed by cyclization under acidic or basic conditions. For example, analogous syntheses of thiazolo[5,4-c]pyridine derivatives use 4-chlorobenzaldehyde and 2-aminopyridine precursors, with cyclization catalyzed by palladium or copper in solvents like DMF or toluene .
- Esterification of carboxylic acid intermediates using ethanol under reflux with acid catalysts (e.g., H₂SO₄).
Key factors affecting yield include: - Catalyst selection (e.g., Pd/Cu for cross-coupling steps).
- Solvent polarity (polar aprotic solvents like DMF enhance cyclization efficiency).
- Temperature control (reflux conditions for cyclization vs. ambient temperature for esterification).
Advanced: How can reaction parameters be optimized to minimize by-products during synthesis?
Methodological Answer:
By-product formation can be mitigated via:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal conditions. For instance, adjusting Pd catalyst concentration from 2% to 5% in cross-coupling reactions reduces unreacted intermediates .
- In-line monitoring: Techniques like HPLC or LC-MS track reaction progress and identify side products early .
- Purification strategies: Use of silica gel chromatography (as in ) or recrystallization with ethanol/water mixtures to isolate the target compound from structurally similar by-products.
Basic: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction: Resolves bond angles and stereochemistry. For example, and report bond distances (e.g., C–C = 1.52 Å) and torsion angles to confirm the oxazolo-pyridine fused ring system .
- NMR spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., ethyl ester protons at δ ~4.2 ppm and aromatic protons in the pyridine ring).
- Mass spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 239.1) .
Advanced: How should researchers resolve discrepancies in reported spectral data for this compound?
Methodological Answer:
- Cross-validation: Compare experimental NMR/X-ray data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts or crystal packing simulations). ’s X-ray data (e.g., R factor = 0.045) provides a benchmark for validation .
- Isotopic labeling: Use deuterated solvents or ¹³C-labeled precursors to confirm ambiguous peaks in crowded spectra.
- Collaborative verification: Share samples with independent labs for replicate analyses, as done in ’s crystallography study .
Basic: What are the primary safety hazards associated with handling this compound?
Methodological Answer:
- Hazards: Skin irritation (H315), severe eye damage (H318), and respiratory sensitization (H334) based on Safety Data Sheets (SDS) for structurally similar compounds .
- Safety protocols:
- Use fume hoods for synthesis and purification steps.
- Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations: Optimize molecular geometry using software (e.g., Gaussian 16) with B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites. For example, the electron-deficient pyridine ring may favor nucleophilic attack at C-3.
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies. ’s crystallographic data provides a structural template for docking simulations .
Basic: What purification methods are recommended for isolating this compound?
Methodological Answer:
- Column chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) to separate ester derivatives .
- Recrystallization: Ethanol/water (7:3 v/v) yields high-purity crystals, as demonstrated in for analogous thieno-pyridine carboxylates .
Advanced: How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability studies: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.
- Thermogravimetric analysis (TGA): Determine decomposition temperatures (Td) to establish safe storage limits.
- Light sensitivity testing: Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
